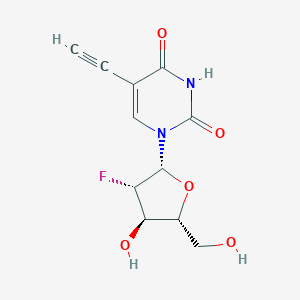

F-ara-EdU

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGMPUOCRQFRV-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914829 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95740-26-4 | |

| Record name | 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

F-ara-EdU: A Technical Guide to a Less-Toxic Nucleoside Analog for Monitoring DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for studying de novo DNA synthesis and cell proliferation. Its key advantage lies in its significantly lower cytotoxicity compared to other commonly used analogs such as Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). This reduced toxicity makes this compound particularly suitable for long-term cell survival studies, pulse-chase experiments, and in vivo DNA labeling where minimal perturbation of the biological system is crucial. This technical guide provides an in-depth overview of this compound, its mechanism of action, a comparative analysis of its cytotoxicity, detailed experimental protocols, and an examination of its impact on cellular signaling pathways.

Introduction

The study of cell proliferation is fundamental to numerous areas of biomedical research, including cancer biology, developmental biology, and toxicology. A common method to assess cell proliferation is to measure the incorporation of a labeled nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle. For decades, BrdU has been the gold standard, but its detection requires harsh DNA denaturation steps that can compromise cellular and tissue integrity. More recently, EdU, with its click chemistry-based detection, offered a milder alternative. However, EdU has been shown to induce a DNA damage response and exhibit significant cytotoxicity, limiting its use in long-term studies.[1][2]

This compound addresses these limitations by offering a probe for DNA synthesis with markedly reduced toxicity.[3][4][5] Like EdU, this compound is incorporated into replicating DNA and detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] However, the 2'-fluoro-arabinofuranosyl modification in this compound is thought to be responsible for its reduced cellular toxicity and minimal impact on genome function.[5] This makes this compound an ideal choice for experiments where preserving cell health and normal cell cycle progression is paramount.[5][6]

Mechanism of Action

This compound is a synthetic analog of thymidine, a natural nucleoside required for DNA synthesis.[6] Due to its structural similarity, this compound is recognized by cellular machinery and incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.[6] The key to its detection lies in the ethynyl (B1212043) group attached to the uracil (B121893) base. This alkyne group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a corresponding azide-containing molecule in a click chemistry reaction.[4]

The detection process involves a copper(I)-catalyzed reaction between the alkyne group of the incorporated this compound and a fluorescently labeled azide (B81097). This forms a stable triazole linkage, covalently attaching the fluorescent probe to the DNA.[5] This method is highly sensitive and does not require DNA denaturation, thus preserving the cellular ultrastructure.[4]

Data Presentation: Comparative Cytotoxicity

| Parameter | This compound | EdU | BrdU |

| Reported Cytotoxicity | Low / Minimal[3][5] | High[1] | Moderate[8] |

| Induction of DNA Damage Response | Minimal to none[5] | Yes (activates ATM, p53)[1][2] | Can induce mutations[1] |

| Cell Cycle Perturbation | Little to no cell cycle arrest[5][6] | Can cause cell cycle arrest[1] | Can alter cell cycle profile[8] |

| Suitability for Long-Term Studies | High[5] | Low[1] | Moderate |

Table 1. Qualitative Comparison of this compound, EdU, and BrdU.

| Compound | Cell Line | Concentration | Effect | Reference |

| EdU | CHO | 100 µM (24h) | Significant increase in chromosomal aberrations | [1] |

| BrdU | CHO | 100 µM (24h) | No statistically significant increase in chromosomal aberrations | [1] |

| EdU | CHO and DNA repair-deficient cells | 50 µM | Severe growth delay | [1] |

| BrdU | H9 and RG2 cells | 50 µM (24h) | Reduction in S-phase cells | [8] |

Table 2. Examples of Quantitative Cytotoxicity and Cell Cycle Effects of EdU and BrdU from Literature. (Note: Direct quantitative data for this compound was not found in the reviewed literature).

Impact on DNA Damage Signaling Pathways

A significant drawback of EdU is its ability to induce a DNA damage response (DDR), which can confound experimental results.[1][2] Upon incorporation into DNA, EdU can trigger the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) and p53, key regulators of the DDR pathway.[1][2] This activation can lead to cell cycle arrest and apoptosis.

In contrast, this compound is reported to have a minimal impact on genome function and does not cause significant cellular arrest or inhibition of DNA synthesis.[5][6] This suggests that this compound does not activate the DNA damage signaling cascade to the same extent as EdU. The likely reason for this difference is the 2'-fluoro-arabinofuranosyl modification, which may result in a DNA structure that is not recognized as "damaged" by the cellular machinery.

Experimental Protocols

The following is a general protocol for a this compound cell proliferation assay for fluorescence microscopy. This protocol is based on standard EdU assay protocols and should be optimized for your specific cell type and experimental conditions.

Materials and Reagents

-

This compound (2'-Deoxy-2'-fluoro-5-ethynyluridine)

-

DMSO (for this compound stock solution)

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Click-iT® reaction buffer kit (or individual components: copper (II) sulfate (B86663) (CuSO4), fluorescent azide, and a reducing agent like sodium ascorbate)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Experimental Workflow

Detailed Methodology

-

Cell Seeding:

-

Seed cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Allow cells to adhere and grow overnight.

-

-

This compound Labeling:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 10 µM, but this should be optimized.

-

Remove the old medium from the cells and replace it with the this compound containing medium.

-

Incubate the cells for the desired period (e.g., 1-2 hours for a pulse, or longer for continuous labeling). The incubation time will depend on the cell cycle length of your cell line.

-

-

Fixation:

-

Remove the this compound containing medium and wash the cells once with PBS.

-

Add the fixative solution and incubate for 15 minutes at room temperature.

-

Remove the fixative and wash the cells twice with PBS.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 20 minutes at room temperature.

-

Remove the permeabilization buffer and wash the cells twice with wash buffer.

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves mixing the reaction buffer, copper sulfate, fluorescent azide, and a reducing agent.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells three times with wash buffer.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) for 10-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear counterstain.

-

Conclusion

This compound represents a significant advancement in the field of cell proliferation analysis. Its low cytotoxicity and minimal impact on the cell cycle and DNA damage response pathways make it a superior alternative to BrdU and EdU for a wide range of applications, particularly those requiring long-term observation or high-fidelity preservation of cellular processes. By utilizing the robust and sensitive click chemistry detection method, researchers can obtain reliable and reproducible data on DNA synthesis while minimizing experimental artifacts. This technical guide provides the necessary information for the successful implementation of this compound-based assays, empowering researchers to explore the dynamics of cell proliferation with greater accuracy and confidence.

References

- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

F-ara-EdU: A Technical Guide to its Mechanism of Action in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2′S)-2′-Deoxy-2′-fluoro-5-ethynyluridine, or F-ara-EdU, is a synthetic analog of the nucleoside thymidine (B127349). It has emerged as a powerful tool for labeling newly synthesized DNA in living cells.[1][2][3] Unlike its predecessors, such as BrdU (5-bromo-2'-deoxyuridine) and even the more recent EdU (5-ethynyl-2'-deoxyuridine), this compound offers a significant advantage: markedly reduced cytotoxicity.[2][3][4] This property makes it particularly suitable for long-term cell tracking studies, pulse-chase experiments, and other applications where maintaining normal cellular function is paramount.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its comparative advantages, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound's utility lies in its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3] Its mechanism can be broken down into three key stages: cellular uptake and activation, incorporation into DNA, and detection.

Cellular Uptake and Metabolic Activation

Once introduced to cells, this compound is transported across the cell membrane. Inside the cell, it undergoes a series of phosphorylation events to become this compound triphosphate (F-ara-EdUTP). This process is initiated by cellular nucleoside kinases. Given its structural similarity to other arabinosyl nucleosides like ara-C, it is highly probable that deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of this compound. Subsequent phosphorylation to the diphosphate (B83284) and then the active triphosphate form is carried out by other cellular kinases.

Metabolic activation pathway of this compound.

Incorporation into DNA by DNA Polymerase

The active form, this compound-TP, acts as a substrate for DNA polymerases. During DNA replication, it competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the newly synthesized DNA strand. DNA polymerases recognize the triphosphate form and incorporate this compound monophosphate into the growing DNA chain.[5][6][7]

Detection via Click Chemistry

The key to this compound's utility as a labeling agent is the presence of a terminal alkyne group. This alkyne group is a bioorthogonal handle, meaning it does not react with endogenous molecules within the cell.[1][2] After incorporation into DNA, the alkyne group can be specifically and efficiently detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][8][9][10] In this reaction, a fluorescently labeled azide (B81097) is "clicked" onto the alkyne group of the incorporated this compound, allowing for sensitive and robust detection via fluorescence microscopy or flow cytometry.[8][9][10]

Comparative Analysis: this compound vs. EdU

The primary advantage of this compound over EdU lies in its significantly lower cytotoxicity.[2][3][4] EdU, while an improvement over BrdU, has been shown to induce DNA damage responses, cell cycle arrest, and apoptosis in a variety of cell types.[3] The arabinofuranosyl configuration of this compound is thought to be responsible for its reduced toxicity, likely by altering its interaction with cellular enzymes and reducing the perturbation of DNA structure upon incorporation.[2][3]

Quantitative Data on Cytotoxicity and DNA Incorporation

While numerous studies qualitatively describe this compound as less toxic than EdU, comprehensive, publicly available tables of comparative IC50 values and DNA incorporation rates across a wide range of cell lines are limited. The following tables summarize the general findings and provide a framework for the type of data researchers should aim to generate in their own comparative experiments.

Table 1: Comparative Cytotoxicity of this compound and EdU (Illustrative)

| Cell Line | Compound | IC50 (µM) | Citation |

| HeLa | EdU | >100 | [11] |

| HeLa | This compound | Not Reported (qualitatively less toxic) | [2][3] |

| Jurkat | EdU | ~20-50 (varies with exposure time) | [3] |

| Jurkat | This compound | Not Reported (qualitatively less toxic) | [2][3] |

| Primary Neurons | EdU | Toxic at standard labeling concentrations | [3] |

| Primary Neurons | This compound | Significantly less toxic | [2] |

Note: The IC50 values for EdU can vary significantly depending on the cell line, exposure duration, and the assay used. The information for this compound is primarily qualitative, emphasizing its lower toxicity profile.

Table 2: Comparative DNA Incorporation Efficiency (Illustrative)

| Cell Line | Compound | Labeling Concentration (µM) | Labeling Duration (hr) | % Positive Cells (Flow Cytometry) | Citation |

| Various | EdU | 10 | 1-2 | High | [9][10] |

| Various | This compound | 10 | 1-2 | Comparable to EdU | [2][3] |

Note: Both EdU and this compound are efficiently incorporated into the DNA of proliferating cells. The primary difference is not in the efficiency of incorporation for labeling purposes but in the downstream cellular consequences.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to compare the cytotoxic effects of this compound and EdU using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound and EdU

-

Cell line of interest (e.g., HeLa, Jurkat)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a series of dilutions of this compound and EdU in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: DNA Synthesis Assay using this compound and Click Chemistry

This protocol details the labeling of newly synthesized DNA with this compound and its detection using a fluorescent azide via click chemistry for analysis by fluorescence microscopy.

Materials:

-

This compound

-

Cell line of interest grown on coverslips

-

Complete cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper (II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

This compound Labeling: Add this compound to the cell culture medium to a final concentration of 1-10 µM. Incubate for the desired pulse duration (e.g., 1-2 hours).

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. For each coverslip, mix:

-

43 µL Click reaction buffer

-

2 µL CuSO4 solution (100 mM)

-

0.5 µL Fluorescent azide stock (e.g., 10 mM in DMSO)

-

5 µL Sodium ascorbate solution (100 mM, freshly prepared)

-

-

Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Workflow for this compound DNA Synthesis Assay.

Conclusion

This compound represents a significant advancement in the field of DNA labeling for cell proliferation studies. Its mechanism of action, centered on its incorporation into newly synthesized DNA and subsequent detection via click chemistry, is both robust and efficient. Most importantly, its reduced cytotoxicity compared to other thymidine analogs like EdU and BrdU opens up new possibilities for long-term and sensitive experiments where preserving cellular health is critical. While more comprehensive quantitative data on its comparative efficacy is needed, the available evidence strongly supports its use as a superior alternative for a wide range of applications in cell biology, cancer research, and drug development.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DNA polymerase recognition of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

F-ara-EdU: A Technical Guide to a Novel Nucleoside Analog for Cellular Proliferation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for studying DNA synthesis and cell proliferation. Its unique chemical structure, featuring a fluorine atom at the 2' position of the arabinofuranosyl ring, confers reduced cytotoxicity compared to other commonly used nucleoside analogs such as BrdU and EdU. This property makes this compound particularly valuable for long-term cell tracking and in vivo studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its mechanism of action, metabolic activation, and potential in drug development. Detailed experimental protocols and data are presented to assist researchers in utilizing this innovative molecule.

Chemical Structure and Properties

This compound is a pyrimidine (B1678525) nucleoside analog with a chemical structure designed for metabolic labeling of DNA.

Systematic IUPAC Name: 1-((2R,3S,4S,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethynyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Synonyms: 2'-Deoxy-2'-fluoro-5-ethynyluridine, (2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine

Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O₅[1] |

| Molecular Weight | 270.21 g/mol [2] |

| CAS Number | 95740-26-4[1] |

| Canonical SMILES | C#CC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HF |

| InChI Key | YEEGMPUOCRQFRV-IBCQBUCCSA-N |

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, and DMF.[1] |

| Storage | Store at -20°C, protected from light. |

Mechanism of Action and Metabolism

This compound exerts its effects by acting as a surrogate for thymidine during DNA replication. Its mechanism involves cellular uptake, metabolic activation through phosphorylation, incorporation into newly synthesized DNA, and subsequent detection.

Cellular Uptake and Metabolic Activation

This compound enters the cell via nucleoside transporters.[3] Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, F-ara-EdUTP. This process is initiated by deoxycytidine kinase (dCK), which catalyzes the initial phosphorylation to this compound monophosphate.[4][5] Subsequent phosphorylations are carried out by other cellular kinases.

Incorporation into DNA and Detection

The active F-ara-EdUTP is incorporated into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle. The ethynyl (B1212043) group on the uracil (B121893) base serves as a bioorthogonal handle for detection. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[2] A fluorescently labeled azide (B81097) can be "clicked" onto the ethynyl group of the incorporated this compound, allowing for sensitive and specific visualization of cells that have undergone DNA replication.

Key Advantages over BrdU and EdU

This compound offers significant advantages over traditional nucleoside analogs:

-

Reduced Cytotoxicity: The 2'-fluoro-arabino configuration of this compound results in significantly lower cytotoxicity compared to EdU and BrdU.[2][6] This allows for longer-term labeling studies with minimal perturbation of cell cycle progression and viability.

-

No DNA Denaturation Required: Unlike BrdU detection, which requires harsh DNA denaturation steps that can damage cellular morphology and epitopes for antibody staining, this compound detection via click chemistry is a mild process, preserving cellular integrity.

-

High Sensitivity and Specificity: The click reaction is highly specific and efficient, leading to a high signal-to-noise ratio and sensitive detection of DNA synthesis.

Experimental Protocols

The following are generalized protocols for the use of this compound in common cell biology applications. Optimization may be required for specific cell types and experimental conditions.

Cell Proliferation Assay (Microscopy)

This protocol outlines the steps for labeling and detecting this compound in cultured cells for analysis by fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Buffer (e.g., Tris-buffered saline)

-

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Labeling:

-

Culture cells to the desired confluency.

-

Add this compound to the culture medium at a final concentration of 1-10 µM.

-

Incubate for the desired labeling period (e.g., 1-24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with fixative solution for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash cells with wash buffer.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash cells with wash buffer.

-

Counterstain nuclei with DAPI.

-

Wash cells with PBS.

-

Mount coverslips and image using a fluorescence microscope.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution by combining this compound labeling with a DNA content stain.

Procedure:

-

Cell Labeling: Label cells with this compound as described above.

-

Harvest and Fixation:

-

Harvest cells and wash with PBS.

-

Fix cells in ice-cold ethanol (B145695) (e.g., 70%) while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Click Reaction and DNA Staining:

-

Wash cells with PBS.

-

Perform the click reaction as described above.

-

Wash cells with PBS.

-

Resuspend cells in a DNA staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. This compound positive cells will represent the S-phase population, which can be further resolved based on DNA content.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool for drug development, particularly in the field of oncology.

Efficacy and Cytotoxicity Studies

This compound can be used to assess the anti-proliferative effects of novel drug candidates. By measuring the incorporation of this compound in cancer cell lines treated with a test compound, researchers can determine the IC50 value, which represents the concentration of the drug that inhibits cell proliferation by 50%. Due to its low intrinsic cytotoxicity, this compound provides a more accurate assessment of the drug's effect compared to more toxic analogs.

Table of IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| Data Not Yet Available | - | - |

| (Further research is needed to establish a comprehensive panel of IC50 values for this compound across various cancer cell lines.) | | |

Mechanisms of Drug Resistance

Resistance to nucleoside analog drugs is a significant challenge in cancer therapy. Mechanisms of resistance can include:

-

Decreased activity of activating enzymes: Reduced expression or mutations in deoxycytidine kinase (dCK) can impair the phosphorylation of this compound to its active form.[7]

-

Altered nucleoside transporter expression: Changes in the expression of nucleoside transporters can limit the cellular uptake of this compound.[7]

-

Enhanced DNA repair mechanisms: Cancer cells may upregulate DNA repair pathways to counteract the effects of DNA-incorporated nucleoside analogs.

This compound can be employed to study these resistance mechanisms. For example, comparing this compound incorporation in drug-sensitive and drug-resistant cell lines can help elucidate the role of cellular uptake and metabolism in the resistance phenotype.

Conclusion

This compound represents a significant advancement in the field of nucleoside analogs for studying DNA synthesis and cell proliferation. Its reduced cytotoxicity, coupled with a highly sensitive and specific detection method, makes it an invaluable tool for a wide range of applications in cell biology and drug development. As research continues, this compound is poised to play an increasingly important role in unraveling the complexities of cellular proliferation and in the development of novel therapeutic strategies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antileukemic Potential of Sodium Caseinate in Cytarabine-Resistant HL60-CR50 Human Leukemia Cells | MDPI [mdpi.com]

Navigating the Landscape of Cell Proliferation Assays: A Technical Guide to F-ara-EdU, EdU, and BrdU

For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of biological inquiry. The choice of assay can significantly impact experimental outcomes, influencing data interpretation and the direction of research. This in-depth technical guide provides a comprehensive comparison of three key thymidine (B127349) analogs used in cell proliferation assays: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), and the lesser-known but promising (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU). We delve into their mechanisms of action, provide detailed experimental protocols, and present a quantitative comparison to empower researchers in selecting the optimal tool for their specific needs.

Introduction to Thymidine Analog-Based Cell Proliferation Assays

The fundamental principle of these assays lies in the introduction of a synthetic nucleoside that mimics thymidine, a natural building block of DNA. During the S-phase of the cell cycle, when DNA replication occurs, these analogs are incorporated into the newly synthesized DNA of proliferating cells. Subsequent detection of the incorporated analog provides a direct measure of DNA synthesis and, by extension, cell proliferation.

Mechanism of Action and Detection

BrdU (5-bromo-2'-deoxyuridine) is a well-established thymidine analog that is incorporated into replicating DNA.[1] Its detection relies on the use of specific monoclonal antibodies that recognize the BrdU molecule.[2] A significant drawback of this method is the requirement for harsh DNA denaturation, typically using acid or heat, to expose the BrdU epitopes for antibody binding.[1][2] This process can compromise the structural integrity of the cell and may interfere with the detection of other cellular markers.[2][3]

EdU (5-ethynyl-2'-deoxyuridine) represents a significant advancement. It contains a terminal alkyne group that, once incorporated into DNA, can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[4][5] This reaction involves covalently linking a fluorescently labeled azide (B81097) to the alkyne group of EdU. The key advantage is that this detection method is significantly milder than the DNA denaturation required for BrdU, thus better preserving cellular and tissue morphology.[1][6]

This compound ((2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine) is a more recent addition to the toolkit. Similar to EdU, it is detected using click chemistry.[7] Its distinguishing feature is its reported lower cytotoxicity compared to both EdU and BrdU, making it particularly suitable for long-term studies and in vivo experiments where cell viability is paramount.[7]

Comparative Analysis: this compound vs. EdU vs. BrdU

To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative differences between the three thymidine analogs.

| Feature | This compound | EdU | BrdU |

| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | Immunohistochemistry with anti-BrdU antibodies |

| DNA Denaturation Required | No | No | Yes (e.g., HCl, heat, DNase)[1] |

| Assay Time | Shorter | Shorter (~2-4 hours for detection)[8] | Longer (>4 hours, often with overnight incubation)[8] |

| Sensitivity | High | High[6] | High, but can be dependent on denaturation efficiency |

| Signal-to-Noise Ratio | High (Expected) | Generally reported to have a superior signal-to-noise ratio compared to BrdU.[2] | Can be variable, with potential for higher background staining.[9] |

| Multiplexing Capability | Excellent | Excellent, due to mild reaction conditions.[2] | Limited, due to harsh denaturation step that can destroy epitopes.[8] |

| Cytotoxicity | Generally considered the least toxic of the three.[7] | Can be more cytotoxic and genotoxic than BrdU at similar concentrations.[7][10] | Known to have cytotoxic and mutagenic effects.[10][11] |

Table 1: Qualitative Comparison of this compound, EdU, and BrdU

| Parameter | This compound | EdU | BrdU |

| Typical Working Concentration | 1-10 µM (cell type dependent) | 1-10 µM (a common starting point is 10 µM)[12][13] | 10-100 µM (a common starting point is 10 µM)[14] |

| Reported Cytotoxicity | Lower than EdU and BrdU.[7] | Higher cytotoxicity and genotoxicity than BrdU.[7][10] EdU-induced HPRT mutation was approximately 65 per 10^5 cells at 1 µM.[10] | BrdU substitution increased HPRT mutation frequency to 19 per 10^5 cells at 1 µM.[10] |

| Assay Time (Detection Step) | ~30 minutes (Click reaction) | ~30 minutes (Click reaction)[4] | > 4 hours (including antibody incubations)[8] |

Table 2: Quantitative Comparison of this compound, EdU, and BrdU

Experimental Protocols

Detailed methodologies for performing cell proliferation assays with each analog are provided below. It is crucial to optimize parameters such as labeling concentration and incubation time for each specific cell type and experimental condition.

This compound Cell Proliferation Assay Protocol (General)

This protocol is based on the principles of click chemistry detection and should be optimized for your specific application.

1. Cell Labeling: a. Culture cells to the desired confluency. b. Add this compound to the culture medium at a final concentration of 1-10 µM. c. Incubate for the desired period (e.g., 1-24 hours) under standard culture conditions.

2. Cell Fixation and Permeabilization: a. Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). b. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature. c. Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS. d. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature. e. Wash the cells twice with 3% BSA in PBS.

3. Click Chemistry Reaction: a. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, copper (II) sulfate, and a reducing agent in a reaction buffer. b. Remove the wash solution and add the Click-iT® reaction cocktail to the cells. c. Incubate for 30 minutes at room temperature, protected from light.

4. Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS. b. (Optional) Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342. c. Wash the cells twice with PBS.

5. Imaging and Analysis: a. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

EdU Cell Proliferation Assay Protocol

1. Cell Labeling: a. Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight.[4] b. Prepare a 2X working solution of EdU in fresh, pre-warmed culture medium. A final concentration of 10 µM is a common starting point.[13] c. Remove half of the medium from the cells and add an equal volume of the 2X EdU solution.[4] d. Incubate the cells for the desired period (e.g., 1-4 hours) under optimal growth conditions.[12]

2. Cell Fixation and Permeabilization: a. Aspirate the EdU-containing medium and wash the cells with PBS. b. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[4] c. Wash the cells twice with 3% BSA in PBS. d. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[4]

3. Click Chemistry Detection: a. Wash the cells twice with 3% BSA in PBS. b. Prepare the Click-iT® reaction cocktail containing a fluorescent azide, CuSO4, and a buffer additive.[4] c. Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[4][15]

4. Washing and Nuclear Staining: a. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[4] b. (Optional) For nuclear counterstaining, incubate the cells with a solution of Hoechst 33342 in PBS for 30 minutes at room temperature, protected from light.[15] c. Wash the cells twice with PBS.[15]

5. Imaging: a. Mount the coverslips onto microscope slides with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets.

BrdU Cell Proliferation Assay Protocol

1. BrdU Labeling: a. Add BrdU to the cell culture medium to a final concentration of 10 µM.[2] b. Incubate the cells for the desired pulse duration (e.g., 1-24 hours).[2]

2. Cell Fixation and Permeabilization: a. Aspirate the medium, wash the cells with PBS, and fix with 3.7% formaldehyde in PBS for 15-30 minutes at room temperature.[2] b. Wash the cells with PBS and permeabilize with a solution such as 0.1% Triton™ X-100 in PBS for 10-15 minutes.[2]

3. DNA Denaturation: a. Wash the cells with PBS and then incubate with 2N HCl for 10-60 minutes at room temperature to denature the DNA.[2] b. Aspirate the HCl and neutralize the cells by adding a neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5) for 5-10 minutes at room temperature.[14]

4. Immunostaining: a. Wash the cells with PBS and block with a blocking buffer (e.g., PBS containing BSA and/or serum) for 30-60 minutes.[2] b. Incubate with a primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[2] c. Wash the cells three times with PBS. d. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[2]

5. Washing and Counterstaining: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with DAPI or Hoechst 33342.

6. Analysis: a. Analyze the cells using fluorescence microscopy or flow cytometry.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental processes and the core concepts, the following diagrams have been generated using Graphviz.

Conclusion and Recommendations

The choice between this compound, EdU, and BrdU for cell proliferation assays depends on the specific experimental requirements.

-

BrdU remains a valid option, particularly when extensive historical data exists for comparison or when cost is a primary concern. However, researchers must be mindful of the harsh denaturation step and its potential to compromise sample integrity and limit multiplexing capabilities.

-

EdU offers a significant improvement over BrdU with its faster, milder, and more robust click chemistry-based detection. This makes it highly suitable for a wide range of applications, including high-content screening and experiments requiring co-staining with other antibodies. However, its potential for higher cytotoxicity compared to BrdU should be considered, and concentrations should be carefully optimized.

-

This compound emerges as a compelling alternative, especially for long-term in vivo studies or experiments with sensitive cell lines where minimizing toxicity is crucial. While it shares the advantages of click chemistry with EdU, its lower cytotoxic profile makes it the preferred choice for preserving cell health and function over extended periods.

Ultimately, by understanding the nuances of each method, researchers can make an informed decision to select the most appropriate tool for their cell proliferation studies, leading to more accurate and reliable data in the pursuit of scientific discovery and therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. vectorlabs.com [vectorlabs.com]

F-ara-EdU: A Superior Tool for In Vivo Cell Proliferation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the dynamic landscape of in vivo research, the precise and minimally disruptive tracking of cell proliferation is paramount. For decades, thymidine (B127349) analogs like BrdU have been the cornerstone of such studies. However, the advent of click chemistry and novel nucleoside analogs has ushered in a new era of enhanced precision and reduced toxicity. Among these, (2’S)-2’-deoxy-2’-fluoro-5-ethynyluridine (F-ara-EdU) has emerged as a superior alternative for in vivo investigations. This technical guide provides a comprehensive overview of the distinct advantages of this compound, detailed experimental protocols, and a comparative analysis against traditional methods, empowering researchers to leverage this advanced tool for more accurate and reliable in vivo studies.

Introduction: The Need for a Better In Vivo Proliferation Marker

Studying cell proliferation in a living organism is fundamental to understanding a vast array of biological processes, from development and tissue regeneration to cancer progression and the efficacy of therapeutic interventions. The ideal in vivo cell proliferation marker should be readily incorporated into newly synthesized DNA, be easily and specifically detected, and, most importantly, exert minimal perturbation on the biological system under investigation.

Traditional methods utilizing 5-bromo-2’-deoxyuridine (BrdU) have been instrumental but are hampered by significant drawbacks. The detection of incorporated BrdU requires harsh DNA denaturation steps, which can compromise tissue morphology, mask other cellular epitopes for multiplex analysis, and introduce variability.[1][2] Furthermore, both BrdU and the more recent 5-ethynyl-2’-deoxyuridine (EdU) can exhibit cytotoxicity, induce DNA damage, and cause cell cycle arrest, particularly in long-term studies, thereby confounding experimental outcomes.[3][4][5]

This compound addresses these limitations by offering a unique combination of low toxicity, high sensitivity, and a mild detection method, making it an exemplary tool for in vivo research where long-term cell survival and deep-tissue imaging are critical.[3][4]

Core Advantages of this compound

This compound distinguishes itself from other nucleoside analogs through several key advantages that are particularly beneficial for in vivo studies:

-

Reduced Cytotoxicity: this compound is significantly less toxic than both BrdU and EdU.[3][4] This lower toxicity profile is crucial for long-term in vivo experiments where maintaining the health and viability of the organism is essential for obtaining meaningful data. The reduced impact on cell health minimizes perturbations to the biological system being studied.

-

Minimal Impact on Cell Cycle and DNA Synthesis: Unlike EdU, which can cause cell cycle arrest at the G2/M checkpoint and inhibit DNA synthesis, this compound has little to no such effects.[3][4] This makes it an ideal candidate for pulse-chase experiments aimed at "birth-dating" DNA and tracking cell fate over extended periods without artificially altering cell cycle dynamics.

-

High Sensitivity and Deep Tissue Imaging: The detection of this compound via the copper-catalyzed azide-alkyne "click" reaction is highly sensitive.[3][4] The small size of the fluorescent azide (B81097) molecules used for detection allows for excellent penetration into complex tissues, enabling high-resolution imaging deep within whole-mount preparations and large organ explants.[6]

-

Mild Detection Protocol Preserves Specimen Integrity: The click chemistry-based detection of this compound does not require harsh DNA denaturation.[2] This gentle method preserves the structural integrity of tissues and cells, allowing for superior morphological analysis and compatibility with multiplexing, such as co-staining with antibodies against other cellular markers.[2]

-

Compatibility with BrdU for Dual-Labeling Studies: this compound is fully compatible with BrdU in pulse-chase experiments, allowing for sophisticated experimental designs to track different populations of proliferating cells over time.[3]

Data Presentation: Comparative Analysis

While direct, comprehensive in vivo quantitative comparisons of cytotoxicity across multiple studies are limited, the available data consistently demonstrates the superior profile of this compound. The following tables summarize the key comparative aspects based on available literature.

Table 1: Qualitative Comparison of In Vivo Proliferation Markers

| Feature | This compound | EdU | BrdU |

| Toxicity | Low[3][4] | High[3][4][5] | Moderate[3][4] |

| Cell Cycle Arrest | Little to none[3][4] | Yes (G2/M)[5] | Can occur |

| DNA Synthesis Inhibition | Little to none[3] | Yes[5] | Can occur |

| Detection Method | Click Chemistry | Click Chemistry | Antibody-based |

| DNA Denaturation | Not required[2] | Not required[2] | Required[1] |

| Tissue Integrity | Excellent preservation | Good preservation | Can be compromised[1] |

| Sensitivity | High[3][4] | High[6] | Moderate |

| Deep Tissue Imaging | Excellent[3] | Good[6] | Limited |

| Multiplexing | Highly compatible | Compatible | Limited by denaturation[1] |

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | IC50 Value | Reference |

| EdU | CHO (wild type) | 88 nM | [6] |

| BrdU | CHO (wild type) | 15 µM | [6] |

| EdU | DNA repair-deficient cells | 2.1 - 25 nM | [6] |

| BrdU | DNA repair-deficient cells | 0.30 - 0.63 µM | [6] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Incorporation

This compound, as a thymidine analog, is processed by the cell's endogenous nucleotide salvage pathway. It is sequentially phosphorylated by cellular kinases to its triphosphate form, F-ara-EdUTP. DNA polymerases then incorporate F-ara-EdUTP into newly synthesized DNA during the S-phase of the cell cycle.

Metabolic activation and incorporation of this compound into DNA.

Experimental Workflow for In Vivo this compound Labeling and Detection

The general workflow for an in vivo experiment using this compound involves administration of the compound to the animal, a chase period, tissue collection and processing, followed by the click chemistry reaction to visualize the labeled cells.

A generalized workflow for in vivo this compound labeling studies.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound in common in vivo models. Note that optimal concentrations and incubation times may vary depending on the specific animal model, tissue, and experimental goals, and should be empirically determined.

In Vivo Labeling of Proliferating Cells in Mice

This protocol is adapted from established EdU labeling procedures and is suitable for this compound.

Materials:

-

This compound

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles for injection

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile PBS to a final concentration of 1 mg/mL. Ensure complete dissolution.

-

-

Administration:

-

Chase Period:

-

The chase period will depend on the experimental question. For labeling actively dividing cells, a chase period of 2-4 hours is often sufficient.[7] For cell fate tracking, longer chase periods (days to weeks) are necessary.

-

-

Tissue Harvest and Processing:

-

At the end of the chase period, euthanize the mouse according to approved institutional protocols.

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues.

-

Dissect the tissues of interest and post-fix in 4% PFA for 2-4 hours at 4°C.

-

Cryoprotect the tissues by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.

-

Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.

-

Microinjection of this compound into Zebrafish Embryos

This protocol is based on standard zebrafish embryo microinjection techniques.[8]

Materials:

-

This compound

-

Nuclease-free water or appropriate buffer

-

Microinjection needle

-

Microinjector setup

-

Agarose (B213101) injection plates

-

Zebrafish embryos (one-cell stage)

Procedure:

-

Preparation of Injection Mix:

-

Dissolve this compound in nuclease-free water to a final concentration of 1-10 µM. A small amount of phenol (B47542) red can be added to visualize the injection.

-

-

Embryo Preparation:

-

Collect freshly fertilized zebrafish embryos and align them in the troughs of an agarose injection plate.

-

-

Microinjection:

-

Load the this compound solution into a microinjection needle.

-

Calibrate the microinjector to deliver a volume of approximately 1-2 nL.

-

Carefully inject the this compound solution into the yolk of one-cell stage embryos.

-

-

Incubation and Chase:

-

After injection, transfer the embryos to fresh E3 medium and incubate at 28.5°C.

-

The chase period will vary depending on the developmental stage and biological question being addressed.

-

-

Fixation:

-

At the desired time point, fix the embryos in 4% PFA in PBS overnight at 4°C.

-

Click Chemistry Detection of this compound in Tissue Sections

This protocol is a general procedure for detecting incorporated this compound.

Materials:

-

Tissue sections on slides

-

PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper (II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., Tris-buffered saline)

-

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Rehydration and Permeabilization:

-

Rehydrate the tissue sections in PBS.

-

Permeabilize the sections by incubating in permeabilization buffer for 15-20 minutes at room temperature.

-

Wash the sections twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use by adding the copper sulfate, fluorescent azide, and sodium ascorbate (B8700270) to the reaction buffer in that order.

-

Cover the tissue sections with the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the sections three times with wash buffer for 5 minutes each.

-

-

Counterstaining and Mounting:

-

If desired, counterstain the nuclei with DAPI.

-

Wash the sections with PBS.

-

Mount the coverslips using an appropriate mounting medium.

-

-

Imaging:

-

Image the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Conclusion

This compound represents a significant advancement in the field of in vivo cell proliferation analysis. Its low toxicity, minimal impact on cell cycle progression, and the mild, highly sensitive click chemistry-based detection method collectively address the major limitations of previous thymidine analogs. For researchers conducting long-term in vivo studies, deep-tissue imaging, and experiments requiring the preservation of delicate tissue architecture and compatibility with multiplex labeling, this compound is the superior choice. By adopting this compound, scientists and drug development professionals can achieve more accurate, reliable, and biologically relevant insights into the complex dynamics of cell proliferation within a living organism.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the microinjection of free fatty acids and triacylglycerol in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rwdstco.com [rwdstco.com]

F-ara-EdU Cytotoxicity: A Comparative Analysis Against Other Thymidine Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of cancer and antiviral therapies is continually evolving, with nucleoside analogs remaining a cornerstone of treatment regimens. These compounds, which mimic endogenous nucleosides, disrupt DNA synthesis and repair, leading to cytotoxicity in rapidly proliferating cells. Among these, F-ara-EdU ((2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine) has emerged as a notable thymidine (B127349) analog. This technical guide provides a comprehensive comparison of the cytotoxicity of this compound with other prominent thymidine analogs, including EdU, BrdU, Trifluridine, Gemcitabine (B846), and Ara-C. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their relative potencies, mechanisms of action, and the experimental protocols for their evaluation.

Comparative Cytotoxicity Data

The cytotoxic potential of nucleoside analogs is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available quantitative data on the cytotoxicity of this compound and its counterparts. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, experimental conditions, and assay methodologies.

Table 1: Comparative Cytotoxicity (IC50) of this compound, EdU, and BrdU

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Various | Generally less toxic than EdU and BrdU | [1] |

| EdU | CHO (wild type) | 88 nM | [2] |

| BrdU | CHO (wild type) | 15 µM | [2] |

Table 2: Cytotoxicity (IC50) of Trifluridine

| Compound | Cell Line | IC50 Value | Reference |

| Trifluridine | HCT116MBD4tru | Lower than control cells | [3] |

| Trifluridine | Rabbit Corneal Epithelium | More toxic than BVDU, intermediate to IDU | [4] |

Table 3: Comparative Cytotoxicity (IC50) of Gemcitabine and Ara-C

| Compound | Cell Line | IC50 Value | Reference |

| Gemcitabine | Lymphoblastoid cell lines (197 lines) | 25.3 ± 30.7 nM (mean ± SD) | [5] |

| Ara-C | Lymphoblastoid cell lines (197 lines) | 8.4 ± 14.3 µM (mean ± SD) | [5] |

| Gemcitabine | HL-60, RPMI-8392, Molt-3 | 3 to 10 nM (48h exposure) | [5] |

| Ara-C | HL-60, RPMI-8392, Molt-3 | 26 to 52 nM (48h exposure) | [5] |

| Gemcitabine | Pancreatic cancer cell lines (FA6, Capan-1) | 5 nM to 105 nM | [6] |

| Ara-C | KG-1 (parental) | ~1 µM | [7] |

| Ara-C | MOLM13 (parental) | ~0.1 µM | [7] |

Mechanisms of Action and Signaling Pathways

The cytotoxicity of thymidine analogs stems from their ability to interfere with fundamental cellular processes, primarily DNA synthesis and integrity. Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which can then be incorporated into replicating DNA. This incorporation leads to a variety of downstream consequences, including chain termination, DNA damage, cell cycle arrest, and ultimately, apoptosis.

This compound

This compound is a synthetic analog of thymidine that is less toxic than EdU and BrdU.[1] Its mechanism of action involves its incorporation into DNA, which leads to the termination of DNA strand elongation.[8] This disruption of DNA synthesis is a key contributor to its cytotoxic effects.

Trifluridine

Trifluridine, a fluorinated thymidine analog, exerts its cytotoxic effects through multiple mechanisms. After conversion to its triphosphate form, it is incorporated into DNA, leading to DNA dysfunction and strand breaks.[9][10] Additionally, its monophosphate form inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby depleting the pool of natural thymidine available for DNA synthesis.[11]

Gemcitabine and Ara-C

Gemcitabine (dFdC) and Cytarabine (Ara-C) are deoxycytidine analogs that, after phosphorylation to their active triphosphate forms (dFdCTP and Ara-CTP), are incorporated into DNA. This incorporation leads to "masked chain termination" in the case of Gemcitabine, where one additional nucleotide is added before DNA synthesis is halted.[12] Both analogs also inhibit ribonucleotide reductase, depleting the cell of deoxynucleotides necessary for DNA synthesis.[12] The resulting DNA damage and replication stress trigger cell cycle arrest and apoptosis, often involving the activation of caspases.[13][14]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug development. The following section details common experimental protocols used to evaluate the cytotoxic effects of thymidine analogs.

General Experimental Workflow for Cytotoxicity Assessment

A typical workflow for comparing the cytotoxicity of different nucleoside analogs involves several key steps, from cell culture preparation to data analysis.

Detailed Methodologies

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of the thymidine analogs for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

2. Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cytotoxicity.

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate or culture dish.

-

Drug Treatment: Treat the cells with various concentrations of the thymidine analogs for a specified period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically those containing >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

The comparative analysis of this compound and other thymidine analogs reveals a spectrum of cytotoxic potencies and diverse mechanisms of action. While this compound appears to be a less toxic alternative to EdU and BrdU, its direct comparison with clinically established drugs like Trifluridine, Gemcitabine, and Ara-C requires further investigation with standardized experimental conditions. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to conduct such comparative studies and to better understand the therapeutic potential of these important compounds. The continued exploration of the signaling pathways activated by these analogs will be crucial for the development of more effective and targeted cancer and antiviral therapies.

References

- 1. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activator protein 1 promotes gemcitabine-induced apoptosis in pancreatic cancer by upregulating its downstream target Bim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An in vitro study of ophthalmic antiviral agent toxicity on rabbit corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

The Principle of F-ara-EdU Detection by Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection of de novo DNA synthesis is a cornerstone of research in cell biology, oncology, and drug development. For decades, the gold standard for this has been the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU), followed by antibody-based detection. However, the requirement for harsh DNA denaturation in the BrdU protocol can compromise cellular integrity and limit multiplexing capabilities. The advent of click chemistry has introduced a powerful alternative: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is detected via a bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This technical guide focuses on a next-generation nucleoside analog, (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU). This compound offers a significant advantage over both BrdU and EdU due to its markedly lower cytotoxicity.[1][2] This reduced toxicity allows for long-term labeling experiments and the study of sensitive cell populations with minimal perturbation of the cell cycle, making it an ideal tool for in-depth studies of cell fate, quiescence, and DNA repair.[1][2] This document provides a comprehensive overview of the principles of this compound detection, a detailed experimental protocol, a quantitative comparison with other thymidine analogs, and visualizations of the underlying chemical and biological processes.

The Core Principle: Click Chemistry Detection of this compound

The detection of this compound is a two-step process that leverages the principles of metabolic labeling and the specificity of click chemistry.

Step 1: Metabolic Incorporation of this compound

This compound is a synthetic analog of thymidine, a natural building block of DNA.[1] When introduced to cells in culture or in vivo, this compound is recognized by the cellular machinery and incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key structural feature of this compound is the presence of a terminal alkyne group at the 5-position of the uracil (B121893) base. This alkyne group is bioorthogonal, meaning it is chemically inert within the biological system and does not participate in any native biochemical reactions. The fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety is believed to contribute to the reduced cytotoxicity of this compound compared to EdU.[1][2]

Step 2: Click Chemistry-Based Detection

Following incorporation into the DNA, the alkyne-functionalized this compound can be detected using a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne of this compound is covalently ligated to a fluorescently labeled azide (B81097) probe. This reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole ring, effectively "clicking" the fluorescent probe onto the DNA of proliferating cells. The small size of the fluorescent azide allows for efficient penetration into the cell and nucleus without the need for the harsh DNA denaturation steps required for BrdU antibody binding.[1]

Quantitative Comparison of Thymidine Analogs

The primary advantage of this compound lies in its reduced impact on cell health and cycle progression compared to BrdU and EdU. This makes it particularly suitable for long-term studies where maintaining the physiological state of the cells is critical.

| Parameter | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (this compound) |

| Detection Method | Immunohistochemistry (Antibody-based) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |

| DNA Denaturation | Required (e.g., HCl, heat, DNase) | Not required | Not required |

| Cytotoxicity | Known to be mutagenic and can be toxic to cells, potentially affecting the cell cycle. | Can be more cytotoxic and genotoxic than BrdU at similar concentrations. Induces DNA damage and can cause cell cycle arrest.[3] | Significantly less toxic than both BrdU and EdU. Causes little to no cellular arrest or inhibition of DNA synthesis.[1][2] |

| Cell Cycle Perturbation | Can perturb the cell cycle. | Induces G2/M cell cycle arrest at concentrations as low as 100-200 nM.[1] | Minimal impact on cell cycle progression. After 72h incubation with 1 µM this compound, ~90% of HeLa cells subsequently incorporated BrdU, indicating normal cell cycle progression. In contrast, <10% of EdU-treated cells incorporated BrdU under the same conditions.[1] |

| Suitability for Long-term Studies | Limited due to toxicity. | Limited due to toxicity and cell cycle arrest. | Ideal for long-term studies, including pulse-chase experiments and tracking of quiescent cells.[1][2] |

Detailed Experimental Protocol: this compound Labeling and Detection in Mammalian Cells

This protocol provides a general framework for this compound labeling and detection in adherent mammalian cells for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

4.1 Materials

-

This compound (e.g., from Vector Labs, Lumiprobe)

-

Anhydrous DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., 3% BSA in PBS)

-

Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in dH₂O)

-

Reducing agent (e.g., 500 mM L-ascorbic acid or sodium ascorbate (B8700270) in dH₂O, freshly prepared)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

4.2 Protocol

-

This compound Labeling:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

-

Culture cells to the desired confluency on coverslips in a multi-well plate.

-

Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired labeling period (can range from minutes to days, depending on the experiment).

-

-

Fixation and Permeabilization:

-

Remove the this compound-containing medium and wash the cells twice with PBS.

-

Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

-

Remove the fixative and wash the cells twice with wash buffer.

-

Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.

-

Remove the permeabilization solution and wash the cells twice with wash buffer.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:

-

435 µL Click reaction buffer

-

10 µL CuSO₄ solution (final concentration: 2 mM)

-

5 µL Fluorescent azide stock solution (e.g., 5 mM in DMSO, final concentration: 50 µM)

-

50 µL Reducing agent solution (final concentration: 50 mM)

-

-

Remove the wash buffer from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the click reaction cocktail and wash the cells twice with wash buffer.

-

-

Nuclear Staining and Imaging:

-